4-bromo-8-(2,2,2-trifluoroethoxy)quinoline
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Overview
Description
4-bromo-8-(2,2,2-trifluoroethoxy)quinoline is a chemical compound with the molecular formula C11H7BrF3NO . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and trifluoroethoxy groups in its structure makes it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline can be achieved through several methods. One common approach involves the reaction of 4-bromoquinoline with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-bromo-8-(2,2,2-trifluoroethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline compounds .
Scientific Research Applications
4-bromo-8-(2,2,2-trifluoroethoxy)quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoroethoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,8-bis(trifluoromethyl)quinoline
- 4-bromo-8-methyl-2-(trifluoromethyl)quinoline
Comparison
Compared to similar compounds, 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline is unique due to the presence of the trifluoroethoxy group, which can significantly alter its chemical and biological properties. This group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development .
Properties
CAS No. |
1774513-60-8 |
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Molecular Formula |
C11H7BrF3NO |
Molecular Weight |
306.08 g/mol |
IUPAC Name |
4-bromo-8-(2,2,2-trifluoroethoxy)quinoline |
InChI |
InChI=1S/C11H7BrF3NO/c12-8-4-5-16-10-7(8)2-1-3-9(10)17-6-11(13,14)15/h1-5H,6H2 |
InChI Key |
IYDCGBHWOYNBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)OCC(F)(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
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